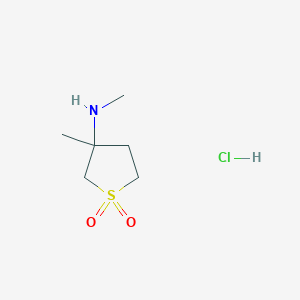![molecular formula C20H14F3NO4 B2720920 10-[2-(trifluoromethyl)phenyl]-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one CAS No. 882747-25-3](/img/structure/B2720920.png)
10-[2-(trifluoromethyl)phenyl]-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-[2-(trifluoromethyl)phenyl]-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one is a complex organic molecule characterized by a unique structure that includes trifluoromethyl groups and a fused ring system. This compound falls within the family of quinoline derivatives, which have garnered significant attention due to their diverse biological and pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
Synthesis of Starting Materials
Synthesize the initial fragments, such as 2-(trifluoromethyl)phenyl and various intermediates necessary for constructing the dioxino and quinolinone components.
Ensure the purity and stability of these intermediates through crystallization or distillation.
Condensation Reactions
Utilize condensation reactions to form the dioxino and quinolinone structures.
Employ catalysts like Lewis acids (e.g., AlCl₃) to promote these reactions under controlled temperature and pH conditions.
Cyclization
Achieve cyclization through intramolecular reactions, facilitated by appropriate solvents and heat, to form the final fused ring structure.
Industrial Production Methods
Batch Processing
Execute synthesis in large reaction vessels, allowing precise control over reaction parameters.
Employ industrial-scale purification techniques like chromatography and recrystallization.
Flow Chemistry
Use continuous flow reactors to scale up the synthesis, enhancing efficiency and yield.
Incorporate real-time monitoring systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
Oxidation
The compound can undergo oxidation reactions, particularly at the quinoline ring, to form various quinolone derivatives.
Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction
The compound can be reduced to form different hydrogenated derivatives.
Reducing agents like lithium aluminum hydride (LiAlH₄) are typically used.
Substitution
The trifluoromethyl group can participate in nucleophilic substitution reactions.
Reagents such as nucleophiles (e.g., amines, thiols) under basic conditions can facilitate these substitutions.
Major Products
Oxidation: : Formation of quinolone oxides.
Reduction: : Formation of hydrogenated quinoline derivatives.
Substitution: : Introduction of various functional groups at the trifluoromethyl position.
科学的研究の応用
Chemistry
Synthetic Chemistry
Use as a building block for the synthesis of more complex molecules.
Study of reaction mechanisms and kinetics involving its unique structure.
Biology
Enzyme Inhibition
Potential use as an inhibitor for specific enzymes involved in metabolic pathways.
Investigation of binding interactions with biological macromolecules.
Medicine
Pharmacological Research
Exploration of its potential as an anti-cancer or anti-inflammatory agent.
Use in the development of novel therapeutic agents targeting specific diseases.
Industry
Material Science
Application in the synthesis of advanced materials with unique electronic or optical properties.
Use in the development of sensors and diagnostic tools.
作用機序
The compound exerts its effects through various mechanisms, depending on the context:
Enzymatic Inhibition: : Binds to active sites of enzymes, blocking substrate access and inhibiting enzyme function.
Receptor Interaction: : Interacts with specific receptors, modulating signal transduction pathways.
Cellular Uptake: : Penetrates cellular membranes, affecting intracellular processes and metabolic pathways.
類似化合物との比較
Similar Compounds
Quinoline Derivatives
2-Phenylquinoline
4-Hydroxyquinoline
6-Methylquinoline
Uniqueness
The presence of the trifluoromethyl group imparts unique electronic properties, enhancing its reactivity and interaction with biological targets.
The fused ring system adds structural complexity, offering diverse chemical and biological activities.
特性
IUPAC Name |
17-[2-(trifluoromethyl)phenyl]-4,7,14-trioxa-11-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3(8),9,12(16)-tetraen-15-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3NO4/c21-20(22,23)12-4-2-1-3-10(12)17-11-7-15-16(27-6-5-26-15)8-13(11)24-14-9-28-19(25)18(14)17/h1-4,7-8,17,24H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOPFPPLHLSVGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(C4=C(COC4=O)NC3=C2)C5=CC=CC=C5C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B2720838.png)



![6-Cyclopropyl-3-{2-oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2720844.png)


![{2-[1-(3-Methylbut-2-en-1-yl)-1,2,3,6-tetrahydropyridin-4-yl]ethyl}amine dihydrochloride](/img/new.no-structure.jpg)
![1-(4-Fluorobenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2720849.png)
![ethyl (7Z)-7-(hydroxyimino)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2720851.png)

![4-(2,4-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2720855.png)

![(4aS,8aR)-7-(prop-2-enoyl)-octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one](/img/structure/B2720858.png)
